(2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile
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Overview
Description
(2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylimidazo[1,2-a]pyridine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the formation of the prop-2-enenitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-hydroxyphenyl)prop-2-enenitrile
- (2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-ethoxyphenyl)prop-2-enenitrile
Uniqueness
Compared to similar compounds, (2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile stands out due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-16-10-11-28-22(14-19(15-26)18-4-3-5-21(13-18)29-2)24(27-23(28)12-16)17-6-8-20(25)9-7-17/h3-14H,1-2H3/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJZXRPLUYXQKR-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=C(C#N)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C=C(\C#N)/C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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